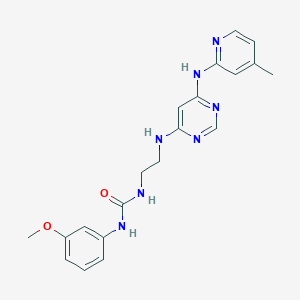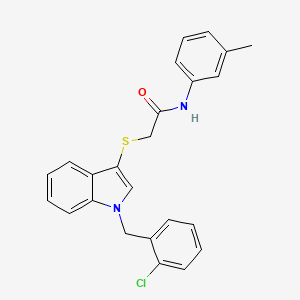
N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, commonly known as ATPCA, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. ATPCA is a cyclopentanecarboxamide derivative that exhibits promising biological properties, making it a valuable compound for further research.
科学的研究の応用
Bioactive Metabolite Formation
Acetaminophen Metabolism : Acetaminophen, after being metabolized in the nervous system, forms a bioactive metabolite, N-arachidonoylphenolamine (AM404), through fatty acid amide hydrolase-dependent conjugation with arachidonic acid. This metabolite acts as a potent TRPV1 agonist and inhibits COX-1, COX-2, and prostaglandin synthesis, highlighting a novel pathway for drug metabolism with implications for pain and thermoregulatory pathways (Högestätt et al., 2005).
Antimicrobial and Antioxidant Properties
Heterocyclic Amide Derivatives : A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated its significant antioxidant and antimicrobial properties. The compound's structure was elucidated using various spectroscopic methods, and its interactions with DNA bases were explored, revealing its potential for bioactive applications (Cakmak et al., 2022).
Antitumor Activity
Cyclohexane-1-carboxamides : The synthesis and evaluation of cyclohexane-1-carboxamide derivatives highlighted their role as apoptosis inducers in antitumor activity. Specific derivatives showed promising activity against breast cancer cell lines, indicating the potential for these compounds in cancer therapy (Abd-Allah & Elshafie, 2018).
Synthetic Opioids and Drug Development
Non-fentanil Novel Synthetic Opioids : Research on non-fentanil novel synthetic opioids, particularly U-drugs and 4-aminocyclohexanols, developed in the 1970s and 1980s, explores the chemistry and pharmacology of these compounds. The study highlights the emergence of these substances as drugs of abuse and their potential impact on drug markets, prevalence, and harm (Sharma et al., 2018).
特性
IUPAC Name |
N-(3-acetamidophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)19-14-6-4-7-15(12-14)20-17(22)18(9-2-3-10-18)16-8-5-11-23-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGBZWSRRASMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2574180.png)

![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)


![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)

![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)
![5-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2574199.png)

